molecular formula C20H20N2 B178198 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 17403-05-3

3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B178198
CAS No.: 17403-05-3
M. Wt: 288.4 g/mol
InChI Key: TYKXLUMYKFFSJE-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound featuring an indole core linked to a benzyl-substituted tetrahydropyridine ring. This structure confers versatility in interacting with neurotransmitter receptors, making it a key intermediate in medicinal chemistry. Its synthesis typically involves condensation of indole derivatives with 1-benzyl-4-piperidone under basic conditions .

The compound has been extensively studied for its affinity to serotonin (5-HT) receptors, particularly 5-HT1A (pKi = 5.00) and 5-HT2A (pKi = 7.81), and serves as a precursor for 5-HT6 receptor antagonists and muscarinic allosteric agents .

Properties

IUPAC Name

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-10,14,21H,11-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKXLUMYKFFSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425070
Record name 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17403-05-3
Record name 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The Mannich reaction is a cornerstone for constructing the 1,2,3,6-tetrahydropyridine ring. In this approach, a ketone precursor (e.g., 4-piperidone) reacts with formaldehyde and an amine under acidic conditions to form the tetrahydropyridine scaffold. For example:

  • Formation of 3-(4-Hydroxy-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole :

    • A mixture of indole, 4-piperidone, and formaldehyde in ethanol undergoes cyclization at 80°C for 6 hours.

    • Yield : ~70% after dehydration.

  • Dehydration to 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole :

    • Acidic conditions (e.g., trifluoroacetic acid or AMBERLYST 15 resin) facilitate dehydration at 100°C.

Benzylation via Alkylation

The benzyl group is introduced via nucleophilic substitution:

  • Reagents : Benzyl bromide or chloride in the presence of a base (e.g., sodium carbonate).

  • Conditions :

    • Solvent: Dimethylformamide (DMF) or acetonitrile.

    • Temperature: 70–80°C for 12–24 hours.

    • Yield : 65–75% after recrystallization from ethanol.

Optimization Insights

  • Catalysts : Hexamethylphosphotriamide (HMPA) enhances reaction rates in alkylation steps.

  • Purification : Silica gel chromatography (eluent: 5% methanol/dichloromethane) resolves byproducts.

Alkylation of Preformed Tetrahydropyridine-Indole Intermediates

Direct N-Benzylation

This method avoids multi-step ring formation by starting with 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole:

  • Reaction Setup :

    • Substrate: 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

    • Alkylating Agent: Benzyl bromide (1.2 equivalents).

    • Base: Triethylamine or potassium carbonate.

    • Solvent: Tetrahydrofuran (THF) or DMF.

  • Conditions :

    • Temperature: 50°C for 6 hours.

    • Yield : 72% after extraction and acid-base workup.

Challenges and Solutions

  • Competitive Oxidation : The tetrahydropyridine double bond may oxidize; inert atmospheres (N₂/Ar) mitigate this.

  • Byproduct Formation : Excess benzyl halide leads to di-benzylated products. Stoichiometric control minimizes this.

Fischer Indolization Approach

Synthesis of Indole Core

Fischer indolization constructs the indole ring from phenylhydrazines and ketones:

  • Phenylhydrazone Formation :

    • React phenylhydrazine with 4-benzyl-1,2,3,6-tetrahydropyridin-4-one in ethanol.

  • Cyclization :

    • Acidic conditions (HCl/ethanol, 80°C) induce cyclization to form the indole-tetrahydropyridine hybrid.

    • Yield : 60–68%.

Advantages and Limitations

  • Scalability : Suitable for gram-scale synthesis but requires strict pH control during cyclization.

  • Purity Issues : Byproducts necessitate chromatography.

Reduction of Oxo Derivatives

Sodium Borohydride Reduction

Oxo intermediates (e.g., 3-(4-oxo-1-benzylpiperidin-4-yl)-1H-indole) are reduced to the target compound:

  • Reagents : NaBH₄ in methanol or ethanol.

  • Conditions :

    • Temperature: 0–25°C for 2–4 hours.

    • Yield : 80–85% after recrystallization.

Catalytic Hydrogenation

  • Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Conditions :

    • H₂ pressure: 50–60 psi.

    • Solvent: Ethanol or THF.

    • Yield : 75–82%.

Comparative Analysis of Methods

Method Key Steps Yield Complexity Scalability
Mannich ReactionCyclization, alkylation, dehydration65–75%ModerateHigh
Direct AlkylationN-Benzylation of preformed intermediate70–75%LowModerate
Fischer IndolizationPhenylhydrazone formation, cyclization60–68%HighLow
Oxo Derivative ReductionReduction with NaBH₄ or H₂80–85%LowHigh

Key Observations :

  • The reduction of oxo derivatives offers the highest yields but requires access to specialized intermediates.

  • Mannich reactions balance yield and scalability, making them industrially preferred.

Industrial-Scale Considerations

Process Optimization

  • Solvent Selection : Ethanol and isopropanol are favored for their low cost and ease of removal.

  • Catalyst Recovery : Pd/C catalysts are reused up to 3 times without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Pharmacological Studies

3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been investigated for its potential as a 5-HT7 receptor ligand , which plays a crucial role in various neurological processes. The interaction with this receptor suggests potential applications in treating mood disorders and other psychiatric conditions .

Synthesis of Bioactive Compounds

Research indicates that this compound serves as an intermediate in the synthesis of other bioactive molecules. For instance, it has been utilized in synthesizing muscarinic receptor antagonists, which are important in treating Alzheimer's disease and other cognitive disorders .

Antioxidant Activity

Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. These characteristics are vital for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of indole derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
PharmacologyIdentified as a ligand for the 5-HT7 receptor with implications for mood disorder treatment.
SynthesisUsed as an intermediate in synthesizing muscarinic receptor antagonists relevant to Alzheimer's therapy.
Antioxidant ActivityDemonstrated significant antioxidant effects in vitro.
Anticancer ResearchShowed inhibitory effects on cancer cell lines with potential mechanisms involving apoptosis.

Mechanism of Action

The mechanism of action of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Pharmacological Profiles

Compound Name Substitution(s) Receptor Targets (pKi/Ki) Key Applications References
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole None (parent compound) 5-HT1A (5.00), 5-HT2A (7.81) Intermediate for 5-HT6 antagonists, antimalarial
D2AAK1_3 5-ethoxy on indole Dopamine D2 (Ki = 151 nM) Dopamine D2 ligand
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Methyl instead of benzyl Not explicitly reported Structural studies (X-ray crystallography)
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole 5-methoxy on indole 5-HT7 receptor ligand Intermediate for muscarinic agents
5-Nitro-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole 5-nitro on indole Undisclosed (likely altered affinity) Research chemical
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole Ethyl and 5-methoxy Undisclosed Experimental compound

Key Observations:

  • Substitution at the 5-position significantly alters receptor specificity. For example, the 5-ethoxy derivative (D2AAK1_3) shifts activity from serotonin to dopamine D2 receptors, achieving a Ki of 151 nM .
  • Benzyl vs.
  • Electron-withdrawing groups (e.g., nitro at the 5-position) likely modify electronic properties, affecting binding to redox-sensitive targets like antimalarial enzymes .

Computational and Structural Insights

  • X-ray Crystallography : The methyl analogue (CID 11264156) reveals a planar indole ring and tetrahydropyridine chair conformation, providing a template for molecular docking studies .
  • Hydrogen Bonding : IR spectra of D2AAK1_3 indicate N-H···O interactions (3225 cm⁻¹), stabilizing its binding to dopamine D2 receptors .

Biological Activity

3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines an indole moiety with a benzyl-substituted tetrahydropyridine, which is known for its interactions with various biological targets.

  • IUPAC Name : this compound
  • CAS Number : 17403-05-3
  • Molecular Formula : C20H20N2
  • Molecular Weight : 288.394 g/mol

The biological activity of this compound primarily revolves around its interaction with neurotransmitter receptors, particularly the dopamine D2 receptor. This receptor is crucial in regulating neurotransmission and has implications in various neurological disorders.

Binding Affinity

Research indicates that this compound exhibits significant binding affinity for the dopamine D2 receptor. This interaction suggests potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease, where dopaminergic signaling is disrupted .

Neuropharmacological Effects

Studies have shown that compounds similar to this compound can act as dopamine receptor agonists or antagonists. The modulation of these receptors can lead to various effects:

  • Antipsychotic Activity : By acting on D2 receptors, the compound may help alleviate symptoms associated with psychosis.
  • Anti-Parkinsonian Effects : Its dopaminergic activity could potentially improve motor function in Parkinson’s patients .

Antioxidant and Anti-inflammatory Properties

In addition to its neuropharmacological effects, tetrahydropyridine derivatives have been reported to possess antioxidant and anti-inflammatory properties. These effects are beneficial in mitigating oxidative stress-related damage in neurodegenerative diseases .

Case Study 1: Dopamine D2 Receptor Ligand

A study focused on synthesizing derivatives of indole and evaluating their binding affinity to dopamine D2 receptors demonstrated that modifications to the tetrahydropyridine structure significantly influenced receptor interaction. The compound exhibited a high binding affinity comparable to established D2 ligands .

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of tetrahydropyridine derivatives in animal models of neurodegeneration. Results indicated that these compounds could reduce neuronal death and inflammation markers in models of Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeBinding Affinity (Ki)Reference
This compoundDopamine D2 Agonist5 nM
5-Ethoxy-1H-indoleNeuroprotectiveNot Specified
DroperidolAntipsychotic10 nM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves introducing the benzyl and tetrahydropyridine groups to the indole scaffold. Key steps include:

  • Friedel-Crafts alkylation to attach the benzyl group to the indole nitrogen.
  • Mannich reactions or cyclocondensation to form the tetrahydropyridine ring.
  • Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (room temperature vs. reflux), and catalysts (e.g., DBU for nucleophilic additions) .
  • Monitoring : Use NMR spectroscopy to track intermediate formation and LC-MS to confirm product purity .

Q. How can researchers characterize the structural integrity of this compound and its intermediates?

  • Methodological Answer :

  • X-ray crystallography resolves molecular geometry (e.g., bond angles, dihedral angles) and confirms regioselectivity in substitutions. For example, crystallographic data (orthorhombic system, space group P212121) validate the tetrahydropyridine-indole linkage .
  • 1H/13C NMR identifies proton environments (e.g., indole NH at δ 10.84 ppm, benzyl CH2 at δ 4.27 ppm) and monitors stereochemical outcomes .
  • Thermal analysis (TGA/DSC) assesses stability, with decomposition temperatures reported near 150°C for related analogs .

Q. What pharmacological screening methods are recommended for initial evaluation of this compound?

  • Methodological Answer :

  • Receptor binding assays (e.g., dopamine D2 receptor affinity) using radioligands like [³H]spiperone. Studies show structural analogs exhibit Ki values in the nanomolar range, suggesting competitive binding .
  • Functional assays (e.g., cAMP inhibition) to measure antagonistic/agonistic activity in cell lines expressing target receptors.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group or indole ring) affect pharmacological activity and selectivity?

  • Methodological Answer :

  • SAR Studies : Replace the benzyl group with fluorinated or methylsulfonyl analogs to enhance metabolic stability or receptor affinity. For example, 4-fluorobenzyl derivatives show improved blood-brain barrier penetration .
  • Molecular docking (e.g., using AutoDock Vina) predicts interactions with receptor binding pockets. The tetrahydropyridine nitrogen and indole NH are critical for hydrogen bonding with dopamine D2 receptors .
  • In vivo pharmacokinetics : Compare bioavailability and half-life of analogs using HPLC-MS in rodent models.

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer :

  • Cross-validation : If NMR suggests a planar indole ring but X-ray shows puckering, analyze temperature-dependent NMR to detect conformational flexibility .
  • Dynamic simulations (MD) : Use software like GROMACS to model molecular dynamics and reconcile static (X-ray) vs. solution-state (NMR) data.
  • Synchrotron X-ray refinement : Improve resolution (<1.0 Å) to detect subtle electron density variations .

Q. What strategies mitigate thermal degradation during storage or formulation of this compound?

  • Methodological Answer :

  • Excipient screening : Use cryoprotectants (e.g., trehalose) or antioxidants (e.g., BHT) in lyophilized formulations to stabilize the tetrahydropyridine ring.
  • Degradation pathway analysis : Employ LC-HRMS to identify byproducts (e.g., oxidation at the tetrahydropyridine nitrogen) and adjust storage conditions (argon atmosphere, -20°C) .

Q. How can computational tools predict synthetic intermediates or byproducts for this compound?

  • Methodological Answer :

  • Retrosynthetic analysis : Use ChemAxon or Reaxys to propose plausible intermediates (e.g., 3-formylindole derivatives).
  • DFT calculations : Predict reaction energetics (e.g., ΔG for Mannich reactions) using Gaussian09 to optimize stepwise yields .
  • Machine learning : Train models on PubChem data to forecast regioselectivity in electrophilic substitutions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 2
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3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

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